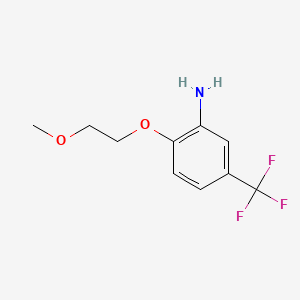

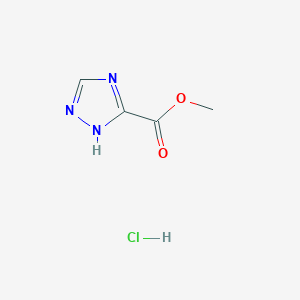

![molecular formula C14H13N3O4S2 B2400877 2-(5-Nitrothiophène-2-carboxamido)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide CAS No. 380346-20-3](/img/structure/B2400877.png)

2-(5-Nitrothiophène-2-carboxamido)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H13N3O4S2 and its molecular weight is 351.4. The purity is usually 95%.

BenchChem offers high-quality 2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en sciences de la vie

Le 5-nitrothiophène-2-carboxamide, un composant du composé, est utilisé dans la recherche en sciences de la vie . Il est souvent utilisé comme un bloc de construction dans la synthèse de molécules plus complexes pour des études biologiques .

Synthèse de dérivés du thiophène

Les dérivés du thiophène, y compris ceux contenant le groupe 5-nitrothiophène-2-carboxamide, sont synthétisés à diverses fins . Ils sont utilisés dans la synthèse de composés biologiquement actifs et jouent un rôle vital pour les chimistes médicinaux afin d’améliorer les composés avancés avec une variété d’effets biologiques .

Chimie industrielle et science des matériaux

Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ils peuvent être utilisés pour protéger les métaux et autres matériaux contre la dégradation due à l’oxydation et à d’autres réactions chimiques .

Semi-conducteurs organiques

Les molécules à médiation du thiophène jouent un rôle de premier plan dans le développement des semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans une variété de dispositifs électroniques, y compris les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ organiques (OFET) .

Propriétés pharmacologiques

Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Par exemple, le suprofène a un squelette thiophène 2-substitué et est connu comme un médicament anti-inflammatoire non stéroïdien .

Activité antileishmanienne

Certains 5-nitrothiophène-2-carboxamides ont montré une activité antileishmanienne prometteuse . Cependant, leur faible solubilité aqueuse et leur biodisponibilité ont limité leur potentiel .

Mécanisme D'action

Target of Action

The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane . STING serves as a pattern-recognition receptor (PRR) and an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system .

Pharmacokinetics

A structure-activity relationship (SAR) campaign was carried out to optimize antileishmanial activity, reduce mammalian cell toxicity, and improve aqueous solubility .

Result of Action

The compound’s action results in mitochondrial damage and ROS accumulation observed upon treatment of L. major promastigotes . Moreover, the synthesis of probe 251, based off the scaffold, revealed that multiple protein targets are covalently modified upon in cellulo bioactivation . iTRAQ proteomics confirmed that most proteins affected are ribosomal proteins involved in translation .

Propriétés

IUPAC Name |

2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c15-12(18)11-7-3-1-2-4-8(7)23-14(11)16-13(19)9-5-6-10(22-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXDQEDGCDTXNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

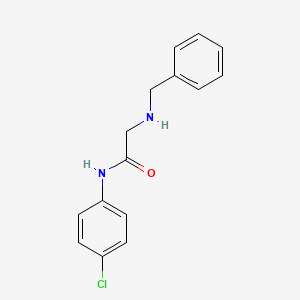

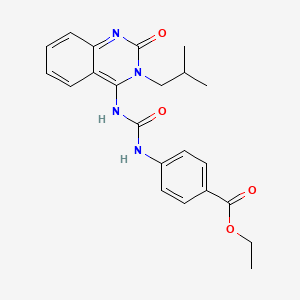

![4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400795.png)

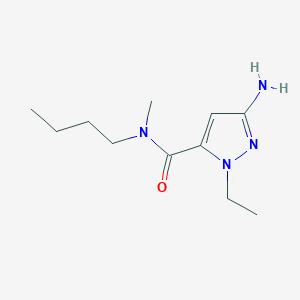

![[4-(Oxan-4-ylmethoxy)phenyl]methanamine](/img/structure/B2400797.png)

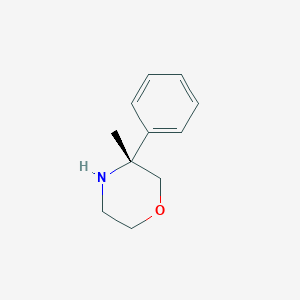

![N-[6-(4-Methoxypiperidin-1-yl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2400802.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide](/img/structure/B2400813.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2400814.png)

![4-benzyl-7-hydroxy-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2400815.png)

![1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2400816.png)

![2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide](/img/structure/B2400817.png)